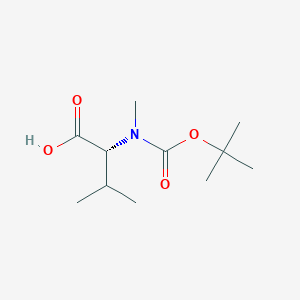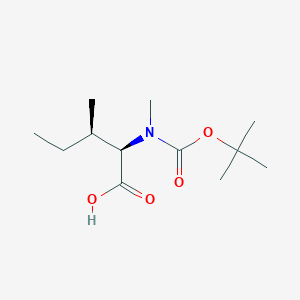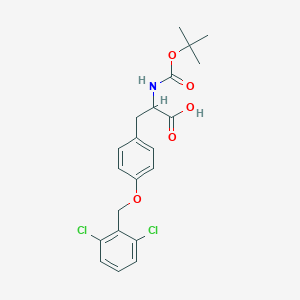
Boc-d-asp-otbu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-α-t.-Boc-L-aspartic acid α-t.-butyl ester (commonly known as Boc-d-asp-otbu) is an organic molecule used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable reagent in the synthesis of peptides and proteins by protecting the amino and carboxyl groups from undesired reactions during the synthesis process .
Aplicaciones Científicas De Investigación
N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification of proteins and peptides for various biochemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid.
Ester Hydrolysis: Hydrolysis of the tert-butyl ester group to yield the free carboxylic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Ester Hydrolysis: Aqueous acids or bases.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other peptide coupling reagents
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After removal of the Boc group.
Peptides and Proteins: Formed through coupling reactions with other amino acids
Mecanismo De Acción
The primary function of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
Comparación Con Compuestos Similares
- N-α-t.-Boc-L-aspartic acid α-t.-butyl ester
- N-α-t.-Boc-L-aspartic acid α-benzyl ester
- N-α-t.-Boc-L-glutamic acid α-t.-butyl ester
Uniqueness: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of protection and ease of removal, making it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427147 |
Source


|
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77004-75-2 |
Source


|
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














